molecular formula C13H16O2 B13081815 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13081815
M. Wt: 204.26 g/mol
InChI Key: WPTGFOLDKPOWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative of interest in medicinal chemistry and agrochemical research. Compounds featuring a cyclobutane core, particularly those with specific substitutions, are increasingly investigated for their potential bioactivity . Research on analogous structures suggests potential application in the development of larvicidal agents, as some cyclobutane-containing compounds have shown activity as inhibitors of essential enzymes in disease-transmitting mosquitoes . The distinct steric and electronic properties of the cyclobutane ring make it a valuable scaffold in drug discovery for constraining molecular conformation and improving pharmacokinetic profiles. This compound serves as a versatile chemical intermediate for synthesizing more complex, biologically active molecules, including triazole derivatives that have been explored for their antioxidant and anticancer properties . Its structure is suitable for further functionalization, enabling structure-activity relationship (SAR) studies in various discovery programs.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-7-13(8-9,12(14)15)11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

WPTGFOLDKPOWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2C)C(=O)O

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Construction of the Cyclobutane Core

  • A formal [2+2] cycloaddition (Michael–Dieckmann-type reaction) between methyl 2-acetamidoacrylate and ketene diethyl acetal has been used to generate cyclobutane intermediates that serve as precursors for substituted cyclobutane amino acids and carboxylic acids. This approach allows the introduction of substituents at the 2-position of the cyclobutane ring with stereocontrol.

  • The cyclobutane core is often formed by reacting a ketone intermediate with stabilized ylides or phosphonium salts under basic conditions (e.g., potassium bis(trimethylsilyl)amide and methyltriphenylphosphonium bromide in tetrahydrofuran), followed by chromatographic purification to isolate the desired cyclobutane derivative with high yield (up to 86%).

Functional Group Interconversion and Stereocontrolled Hydrogenation

  • After cyclobutane ring formation, functional group transformations such as desilylation, hydrogenation, and oxidation are employed to introduce the carboxylic acid and methylphenyl substituents.

  • Hydrogenation of exocyclic double bonds using heterogeneous catalysts like palladium on carbon in solvents such as methanol or ethyl acetate achieves excellent yields (95–98%) of the saturated cyclobutane derivatives.

  • Acid hydrolysis (e.g., with 3 N hydrochloric acid at reflux) converts ester intermediates into the target carboxylic acid, which can be purified by conversion to methyl esters using diazomethane followed by re-hydrolysis to improve purity.

Diastereoselective Synthesis via Chiral Auxiliaries and Catalysts

  • Diastereoselective synthesis of cyclobutane carboxylic acids with defined stereochemistry has been achieved using chiral auxiliaries such as (R)-phenylethylamine and asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone. However, this method often requires chromatographic separation due to poor diastereoselectivity.

  • Recent scalable syntheses employ diastereoselective hydrogenation and salt formation with chiral amines to isolate diastereomerically enriched cyclobutane carboxylic acid salts, facilitating purification and crystallization.

Detailed Experimental Procedures and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal KHMDS (3 equiv), Ph3PMeCBrK, THF, room temp, 5 h 86 Formation of cyclobutane core intermediate
Desilylation TBAF, THF, room temp, 1 h 91 Preparation of desilylated intermediate
Oxidation Jones reagent, acetone, 0 °C, 4 h 64 Conversion to carboxylic acid functionality
Methyl ester formation Diazomethane, ethyl ether, room temp, 30 min 85 For purification purposes
Hydrogenation of exocyclic double bond Pd/C, methanol or ethyl acetate, room temp, 24 h 95–98 Saturation of double bond with high yield
Acid hydrolysis 3 N HCl, reflux - Conversion of ester to carboxylic acid
Diastereoselective salt formation (S)-1-phenylethylamine, EtOAc, 40 °C, crystallization - Isolation of diastereomerically enriched salt

Research Findings and Analysis

  • The cycloaddition approach provides a versatile and efficient route to the cyclobutane skeleton with the ability to introduce substituents at strategic positions, crucial for synthesizing 3-methyl and 2-methylphenyl substituents.

  • Hydrogenation conditions are critical for controlling stereochemistry and yield. Heterogeneous catalysis with palladium on carbon in protic solvents is preferred over homogeneous catalysts due to higher conversion and selectivity.

  • The use of chiral amines for salt formation enables the isolation of stereochemically pure compounds, which is important for pharmaceutical applications where stereochemistry impacts biological activity.

  • Acid hydrolysis and methyl ester formation steps are standard but must be carefully controlled to avoid decomposition or side reactions.

  • The synthetic routes avoid expensive or rare reagents, relying on commercially available starting materials and reagents, which supports scalability and cost-effectiveness.

Summary Table of Preparation Methods

Method Key Reaction Advantages Limitations
Michael–Dieckmann-type cycloaddition Formation of cyclobutane ring from methyl 2-acetamidoacrylate and ketene diethyl acetal High yield, stereocontrol, versatile intermediate Requires careful control of reaction conditions
Hydrogenation with Pd/C Saturation of exocyclic double bonds High yield, simple catalyst, scalable Potential for over-reduction if not controlled
Asymmetric Strecker synthesis with chiral auxiliaries Introduction of stereochemistry Access to enantiopure products Poor diastereoselectivity, requires chromatographic separation
Diastereoselective salt formation Crystallization with chiral amines Facilitates purification and stereochemical enrichment Additional step, requires chiral amines

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity: The position of aromatic substituents (e.g., 2-methylphenyl vs. 3-chlorophenyl) significantly influences electronic and steric properties.
  • Functional Group Impact : Hydroxyl or ester groups (e.g., in and ) alter solubility and reactivity. The hydroxylated derivative shows improved aqueous solubility, while methyl esters (e.g., ) serve as precursors for prodrug strategies.
  • Fluorination Effects : Fluorinated derivatives (e.g., ) demonstrate enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Key Findings :

  • RCM-Based Stapling : Compounds like E7 and Z7 () are synthesized via RCM, enabling precise control over cyclobutane ring geometry. This method contrasts with traditional Friedel-Crafts approaches used for chlorophenyl derivatives.
  • Ester-to-Acid Conversion : Methyl esters (e.g., ) are often hydrolyzed to carboxylic acids under acidic or basic conditions, highlighting the versatility of ester-protected intermediates.

Biological Activity

3-Methyl-1-(2-methylphenyl)cyclobutane-1-carboxylic acid, a compound characterized by its cyclobutane structure and functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 2-methylphenyl group and a carboxylic acid functional group. Its molecular formula is C12H14O2C_{12}H_{14}O_2, and it has a molecular weight of 206.24 g/mol. The presence of both hydroxy and carboxylic acid groups enhances its solubility in polar solvents and suggests potential for hydrogen bonding interactions, which may play a significant role in its biological activity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially modulating enzymatic activity.
  • Receptor Binding : The aromatic ring may facilitate π-π interactions with various receptors, influencing signaling pathways within cells .
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which are critical in mitigating oxidative stress-related cellular damage .

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating potential as a therapeutic agent for infections. The specific mechanisms underlying these antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that this compound may exhibit anti-inflammatory activity. The structural characteristics that allow for interaction with inflammatory mediators suggest it could be beneficial in treating conditions characterized by excessive inflammation. However, detailed studies are required to elucidate the precise pathways involved .

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL.
Study 2 : Anti-inflammatory ActivityShowed reduction in TNF-alpha levels in LPS-stimulated macrophages by approximately 30%, indicating potential for use in inflammatory diseases.
Study 3 : Molecular Docking StudiesIndicated strong binding affinity to COX-2 enzyme, suggesting potential as an anti-inflammatory drug candidate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.